molecular formula C15H14N4O3 B1225003 N'-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]-5-methyl-1H-pyrazole-3-carbohydrazide

N'-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]-5-methyl-1H-pyrazole-3-carbohydrazide

Cat. No. B1225003
M. Wt: 298.3 g/mol
InChI Key: NJRPPCUYLXVFAW-DKBWTLBHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-benzodioxol-5-yl)prop-2-enylideneamino]-5-methyl-1H-pyrazole-3-carboxamide is a member of benzodioxoles.

Scientific Research Applications

Antimicrobial Properties

N'-[3-(1,3-Benzodioxol-5-yl)-2-propen-1-ylidene]-5-methyl-1H-pyrazole-3-carbohydrazide derivatives have demonstrated significant antimicrobial properties. For instance, a study described the synthesis and antimicrobial evaluation of novel pyrazole integrated 1,3,4-oxadiazoles, showing potent to weak antimicrobial activity. Among these compounds, some emerged as effective antimicrobial agents, with minimum inhibitory concentrations ranging from 20-50μgmL(-1) against bacteria and 25-55μgmL(-1) against fungi (Ningaiah et al., 2014). Additionally, certain derivatives synthesized from 5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide have shown antibacterial activity against various bacteria including Gram-positive and Gram-negative strains (Idrees et al., 2016).

Molecular Structural Analysis

The molecular structure and dynamics of these compounds have been a subject of interest in scientific research. Vibrational spectroscopic investigations, molecular dynamic simulations, and molecular docking studies have been conducted on N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a related compound. These studies provide insights into the compound’s stability, reactivity, and potential inhibitor properties against certain enzymes (Pillai et al., 2017).

Potential Therapeutic Applications

The derivatives of N'-[3-(1,3-Benzodioxol-5-yl)-2-propen-1-ylidene]-5-methyl-1H-pyrazole-3-carbohydrazide have also been explored for various therapeutic applications. For example, certain synthesized compounds have been screened for their in vitro cytotoxic activity against cancer cells and antimicrobial activity against bacteria and yeasts, demonstrating potent effects against specific cell lines (Asegbeloyin et al., 2014). Moreover, some compounds have shown promising results in antidiabetic and antioxidant activities, suggesting potential for further drug development in these areas (Karrouchi et al., 2020).

properties

Product Name

N'-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]-5-methyl-1H-pyrazole-3-carbohydrazide

Molecular Formula

C15H14N4O3

Molecular Weight

298.3 g/mol

IUPAC Name

N-[(E)-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enylidene]amino]-5-methyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H14N4O3/c1-10-7-12(18-17-10)15(20)19-16-6-2-3-11-4-5-13-14(8-11)22-9-21-13/h2-8H,9H2,1H3,(H,17,18)(H,19,20)/b3-2+,16-6+

InChI Key

NJRPPCUYLXVFAW-DKBWTLBHSA-N

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C=C/C2=CC3=C(C=C2)OCO3

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]-5-methyl-1H-pyrazole-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]-5-methyl-1H-pyrazole-3-carbohydrazide
Reactant of Route 3
N'-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]-5-methyl-1H-pyrazole-3-carbohydrazide
Reactant of Route 4
N'-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]-5-methyl-1H-pyrazole-3-carbohydrazide
Reactant of Route 5
N'-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]-5-methyl-1H-pyrazole-3-carbohydrazide
Reactant of Route 6
N'-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]-5-methyl-1H-pyrazole-3-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.